N-(2-(2-Aminoethoxy)ethyl)-2,4-dinitroaniline
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Overview
Description
N-(2-(2-Aminoethoxy)ethyl)-2,4-dinitroaniline is an organic compound with a complex structure that includes both amino and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Aminoethoxy)ethyl)-2,4-dinitroaniline typically involves multiple steps. One common method starts with the reaction of 2,4-dinitrochlorobenzene with 2-(2-aminoethoxy)ethanol under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure complete reaction .
Industrial Production Methods
For industrial-scale production, the process is optimized to increase yield and reduce costs. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-Aminoethoxy)ethyl)-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Nucleophiles like hydroxide ions or amines are used in substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(2-(2-Aminoethoxy)ethyl)-2,4-dinitroaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(2-(2-Aminoethoxy)ethyl)-2,4-dinitroaniline exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethoxy)ethanol: Shares the aminoethoxy functional group but lacks the nitro groups.
2-(2-(Dimethylamino)ethoxy)ethanol: Contains a dimethylamino group instead of the amino group
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets .
Biological Activity
N-(2-(2-Aminoethoxy)ethyl)-2,4-dinitroaniline (commonly referred to as 2,4-DNAE) is a compound of interest due to its potential biological activities and implications in toxicology and pharmacology. This article explores its biological activity, focusing on mutagenicity, cytotoxicity, and genotoxicity, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by the following structure:
- Chemical Formula : C10H13N3O4
- Molecular Weight : 241.23 g/mol
The compound contains two nitro groups attached to an aniline moiety, which is known to influence its biological properties significantly.
1. Mutagenicity
Research indicates that derivatives of dinitroanilines exhibit mutagenic properties. Specifically, studies have shown that 2-amino derivatives can cause DNA damage in bacterial systems. For instance, in the Ames test using Salmonella typhimurium, compounds similar to 2,4-DNAE were found to be mutagenic under certain conditions, particularly when metabolic activation was present .
- Key Findings :
2. Cytotoxicity
Cytotoxic effects have been documented for compounds related to 2,4-DNAE. In vitro studies have demonstrated varying degrees of cytotoxicity against different cancer cell lines. For example, a study on related compounds showed significant cytotoxicity against breast cancer cell lines (MDA-MB-231) with IC50 values indicating potent activity .
- Cytotoxicity Data :
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
2-Amino-1,4-naphthoquinone | MDA-MB-231 | 0.4 | Topoisomerase II inhibition |
5e (related derivative) | HT-29 | 0.5 | Induction of apoptosis |
3. Genotoxicity
The genotoxic potential of this compound has been assessed through various assays. While some studies suggest a lack of significant genotoxic effects in mammalian cells (e.g., Chinese hamster ovary cells), there is evidence of genotoxicity in bacterial models .
- Genotoxicity Findings :
- Positive results in bacterial assays indicate that the compound can induce mutations.
- In vivo studies remain limited but suggest potential risks associated with exposure.
Case Studies
Several case studies highlight the biological activity of related compounds:
- Study on Urinary Metabolites : A study investigating the urinary metabolites of workers exposed to TNT revealed that metabolites like 2-ADNT showed mutagenic properties in bacterial models. This suggests that exposure to dinitroanilines can lead to significant biological effects due to metabolic activation .
- Cytotoxic Evaluation : Another study synthesized various dinitroaniline derivatives and evaluated their cytotoxic effects on cancer cell lines. The findings indicated that certain modifications could enhance cytotoxic activity while minimizing toxicity to normal cells .
Properties
Molecular Formula |
C10H14N4O5 |
---|---|
Molecular Weight |
270.24 g/mol |
IUPAC Name |
N-[2-(2-aminoethoxy)ethyl]-2,4-dinitroaniline |
InChI |
InChI=1S/C10H14N4O5/c11-3-5-19-6-4-12-9-2-1-8(13(15)16)7-10(9)14(17)18/h1-2,7,12H,3-6,11H2 |
InChI Key |
SIIFPGYOPNAFLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCN |
Origin of Product |
United States |
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